Product packaging for somatotropin releasing hormone (1-45)(Cat. No.:CAS No. 112602-83-2)

somatotropin releasing hormone (1-45)

Cat. No.: B1166975
CAS No.: 112602-83-2
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Somatotropin Releasing Hormone (GHRH) is a key hypothalamic peptide that plays a central role in regulating the synthesis and secretion of growth hormone (GH) from the anterior pituitary gland . The primary, fully active form of human GHRH is a 44-amino acid peptide, and the "1-45" designation typically refers to an extended research-grade form of this critical hormone . As a vital research tool, this peptide is essential for studying the hypothalamic-pituitary-somatotropic axis. Its primary mechanism of action involves binding to the GHRH receptor (GHRH-R), a G-protein coupled receptor (GPCR) primarily located on pituitary somatotroph cells . This binding activates the cAMP-dependent signaling pathway and other secondary pathways, such as the phospholipase C pathway, ultimately leading to the pulsatile release of endogenous GH . Beyond its classical endocrine function, GHRH and its receptors are expressed in various extrapituitary tissues, including the pancreas, kidneys, and testes, suggesting potential autocrine and paracrine roles that are an active area of investigation . Consequently, Somatotropin Releasing Hormone (1-45) is a critical reagent for researchers in endocrinology, oncology, and metabolic diseases. Its primary research applications include the in vitro and in vivo stimulation of GH secretion to study growth disorders, the exploration of direct effects on various cancers due to the presence of GHRH receptors on tumor cells, and investigations into metabolism and metabolic syndrome . This peptide is offered for research applications and is strictly labeled "For Research Use Only." It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

112602-83-2

Molecular Formula

C9H18O3

Synonyms

somatotropin releasing hormone (1-45)

Origin of Product

United States

Molecular Biology and Structural Characteristics

Gene Expression and Transcriptional Regulation of GHRH Precursor in Research Models

The gene encoding for Growth Hormone-Releasing Hormone (GHRH) is primarily expressed in the arcuate nucleus of the hypothalamus but has also been identified in other tissues like the placenta. researchgate.netoup.com In humans, the GHRH gene is located on chromosome 17 and contains the coding sequence for a 108-amino acid precursor protein known as prepro-hGHRH. nih.govgenecards.org Research models, particularly transgenic mice, have been instrumental in studying the regulation of GHRH gene expression. researchgate.net

The expression of the GHRH gene is subject to a classic negative feedback loop involving growth hormone (GH). researchgate.netnih.gov Elevated levels of GH lead to a decrease in hypothalamic GHRH mRNA, content, and secretion. nih.gov Conversely, conditions of GH deficiency, such as those caused by hypophysectomy or genetic dwarfism, result in increased GHRH mRNA levels. nih.gov This feedback is thought to be mediated, at least in part, by somatostatin (B550006) (SRIF) and GH itself, as SRIF binding sites and GH receptor mRNA have been found on GHRH-containing neurons. nih.gov

Tissue-specific regulation of the GHRH gene is suggested by differences in the 5'-untranslated sequences of mouse and rat GHRH cDNAs from the hypothalamus and placenta. nih.gov In mouse models, GHRH mRNA is predominantly localized to the arcuate nucleus and, within the placenta, to trophoblast giant cells and cytotrophoblasts of the labyrinth. oup.com Placental GHRH mRNA levels are developmentally regulated, peaking around days 16-17 of gestation. oup.com Transcriptional regulation appears to involve the cooperative action of the Gsh-1 homeobox protein and the cAMP response element-binding (CREB) protein. researchgate.net

Biosynthesis and Post-Translational Processing Pathways of GHRH and its Fragments (including Somatotropin Releasing Hormone (1-45)) in Model Systems

The initial product of the GHRH gene is a preprohormone. nih.govgenecards.org In humans, this 108-amino acid precursor, prepro-hGHRH, is cleaved to remove the signal peptide, resulting in pro-hGHRH. nih.gov Subsequent post-translational processing of pro-hGHRH is a complex, stepwise process involving prohormone convertases like furin and PC1, which yields the biologically active GHRH peptides and other fragments. nih.govmssm.edu

Studies using transgenic mouse models expressing the human GHRH gene have elucidated this pathway. nih.gov The pro-hGHRH is processed to yield two primary, equipotent forms of the mature hormone: GHRH(1-44)NH2 and GHRH(1-40)OH. nih.govnih.gov Pulse-chase experiments in these models show that pro-hGHRH is first converted to GHRH(1-44)NH2. nih.gov Subsequently, GHRH(1-40)OH appears to be derived from GHRH(1-44)NH2. nih.gov

In addition to the main GHRH peptides, the processing of the prohormone generates other fragments. nih.gov In vitro models demonstrate that pro-GHRH (10.5 kDa, after signal peptide removal) is first processed to an 8.8-kDa intermediate. nih.gov This intermediate is then cleaved to produce the 5.2-kDa GHRH and a 3.6-kDa fragment known as GHRH-related peptide (GHRH-RP). nih.gov Further cleavage can result in a 3.5-kDa GHRH form and a 2.2-kDa product from GHRH-RP. nih.gov The processing pathway also generates a C-terminal peptide (GCTP), which appears to have a more rapid turnover rate than the GHRH peptides. nih.gov The existence of these various fragments, some of which may possess biological activity, highlights the intricate nature of pro-GHRH biosynthesis. nih.gov

Conformational Analysis of Somatotropin Releasing Hormone (1-45) in Solution (e.g., using NMR, Circular Dichroism)

The three-dimensional structure of GHRH peptides, including analogues like somatotropin-releasing hormone (1-45), has been investigated in solution using biophysical techniques such as circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy. nih.govgmclore.org In aqueous solutions, GHRH peptides are largely unstructured. gmclore.orgnih.gov However, they adopt ordered, helical conformations in the presence of membrane-mimicking solvents like trifluoroethanol (TFE). nih.govgmclore.orgnih.gov

Circular dichroism studies on a human GHRF analogue, 27Leu45Gly-hGHRF(1-45)OH, revealed a significant increase in helical content as the concentration of TFE was increased. gmclore.org In aqueous buffer, the peptide showed a low helix content (around 6%) and a high proportion of beta-sheet (45%) and random coil structures (47%). gmclore.org In 50% TFE, the helix content increased dramatically to 56%. gmclore.org This conformational change is crucial as the helical structure is associated with receptor binding and biological activity. nih.gov

NMR spectroscopy has been employed to define the specific secondary structures within GHRH peptides in solution. nih.govgmclore.orgnih.gov Studies on a related 29-residue fragment, 27Nle-hGHRF(1-29)NH2, which retains most of the biological activity, showed two distinct regions of α-helix, extending from residues 6 to 13 and 16 to 29, when in a TFE-containing solution. nih.govgmclore.org Quantitative analysis of CD spectra for both the 1-45 and 1-29 analogues indicated that approximately 23 to 25 residues adopt a helical state, suggesting that the helical segments are primarily located within the N-terminal 29 residues of the peptide. gmclore.org

A more detailed study on bovine GHRF (a 44-amino acid peptide) in 30% TFE solution identified an α-helix from residues 8-19, two less-defined helices at residues 23-27 and 31-34, and a β-turn at residues 20-23. nih.gov Cryo-electron microscopy of the human GHRH receptor complex confirmed that the bound GHRH ligand adopts an α-helical configuration, inserting its N-terminus deep into the receptor's transmembrane core. nih.gov

The structure and stability of GHRH peptides are determined by their amino acid sequence and their interaction with the environment, particularly the receptor. nih.govrsc.org The binding of GHRH to its receptor is described by a two-step model typical for Class B G-protein-coupled receptors (GPCRs). nih.govrsc.org First, the C-terminal region of the peptide, which is amphipathic, interacts with the receptor's extracellular domain (ECD). nih.gov This initial binding facilitates the subsequent interaction of the peptide's N-terminus with the receptor's transmembrane domain (TMD), leading to receptor activation. nih.govrsc.org

The transition from an unstructured state in aqueous solution to a helical conformation upon receptor binding is a key determinant of its function. nih.gov The stability of this helical conformation is crucial for biological activity. Studies on GHRH antagonists have shown that amino acid substitutions, such as replacing L-Ala² with D-Ala², can promote more compact structural motifs and improve resistance to enzymatic degradation. acs.org The interaction network is extensive, involving all extracellular loops and most transmembrane helices of the receptor, which stabilizes the active conformation of the peptide. nih.gov

Peptide Stability and Enzymatic Degradation of Somatotropin Releasing Hormone (1-45) by Peptidases

A significant factor limiting the in vivo action of GHRH is its rapid enzymatic degradation. nih.govmdpi.com Peptides are generally susceptible to degradation by peptidases, which leads to a short biological half-life. mdpi.com When human GHRH(1-44)NH2 is incubated with human plasma, it is rapidly cleaved. nih.govjci.org

The primary mechanism of GHRH inactivation in plasma is the cleavage of the N-terminal dipeptide by a dipeptidylaminopeptidase. researchgate.netnih.govjci.org This enzymatic action removes the Tyr-Ala dipeptide from the N-terminus, producing the truncated and biologically inactive fragment GHRH(3-44)NH2. nih.govjci.org High-performance liquid chromatography (HPLC) analysis has shown that the in vitro half-life for the conversion of GHRH(1-44)NH2 to this inactive product is approximately 17 minutes. nih.govjci.org In vivo studies in humans confirmed this rapid degradation, with a calculated half-life of GHRH(1-44)NH2 of only 6.8 minutes. nih.gov The resulting GHRH(3-44)NH2 fragment has less than 0.1% of the biological activity of the full-length peptide. nih.govjci.org

To enhance peptide stability, various chemical modification strategies have been explored for GHRH analogues. These include the substitution of natural L-amino acids with non-proteinogenic amino acids, such as D-amino acids or N-methylated amino acids, to mask specific cleavage sites and improve resistance to proteolysis. mdpi.comacs.org

Data Tables

Table 1: Conformational Analysis of 27Leu45Gly-hGHRF(1-45)OH in Solution Data derived from Circular Dichroism (CD) spectroscopy.

Solvent ConditionHelix Content (%)Beta Structure (%)Random/Turn Structure (%)
Aqueous Buffer (pH 4.0)64547
50% Trifluoroethanol (TFE)561528
Source: gmclore.org

Table 2: In Vitro and In Vivo Stability of GHRH(1-44)-NH2 Data based on degradation in human plasma.

ParameterMeasurement MethodHalf-Life (t½)Primary Degradation Product
In Vitro StabilityHPLC17 minutesGHRH(3-44)-NH2
In Vivo StabilityHPLC6.8 minutesGHRH(3-44)-NH2
Source: nih.govjci.org

Ghrh Receptor Interactions and Activation Mechanisms

Binding Kinetics and Affinity of Somatotropin Releasing Hormone (1-45) to GHRH Receptors

The interaction between somatotropin-releasing hormone (1-45) and its receptor is characterized by high affinity and specificity. Studies using cloned receptors have allowed for detailed characterization of these binding properties. In experiments with cloned porcine GHRH receptors expressed in human kidney 293 cells, binding was found to be reversible, saturable, and directed to a single class of high-affinity sites. nih.gov The dissociation constant (Kd), a measure of binding affinity (where a lower value indicates higher affinity), for porcine GHRH was determined to be 2.8 ± 0.51 nM. nih.gov Similarly, studies on the wild-type mouse GHRH receptor revealed a Kd of 0.162 nM for mouse GHRH, while the human receptor exhibited a Kd of 0.136 nM for human GHRH, indicating no significant statistical difference in binding affinities between the two species for their homologous ligands. oup.com

The maximum binding capacity (Bmax) for the porcine GHRH receptor was measured at 3.9 ± 0.53 pmol/mg of protein. nih.gov The high-affinity binding of GHRH to its receptor on pituitary somatotrophs is a critical initial event for the normal functioning of the GH axis. oup.com Changes in GHRH binding are often attributed to differences in receptor number rather than altered binding affinity. oup.com

Table 1: Binding Kinetics of GHRH to GHRH Receptors This table is interactive. Click on headers to sort.

Receptor Species Ligand Species Dissociation Constant (Kd) (nM) Maximum Binding Capacity (Bmax) (pmol/mg protein) Source(s)
Porcine Porcine GHRH 2.8 ± 0.51 3.9 ± 0.53 nih.gov
Mouse (Wild-Type) Mouse GHRH 0.162 Not Reported oup.com
Human (Wild-Type) Human GHRH 0.136 Not Reported oup.com

Specificity of Somatotropin Releasing Hormone (1-45) Binding Across GHRH Receptor Isoforms and Splice Variants

The GHRH receptor gene can undergo alternative splicing, leading to the generation of different receptor isoforms and splice variants (SVs). nih.govnih.gov These variants can exhibit distinct binding and signaling properties compared to the full-length, wild-type pituitary receptor (pGHRH-R). oup.com

Four primary truncated GHRH-R splice variants have been identified in various human tissues and cancers. nih.gov Among these, splice variant 1 (SV1) is considered the most functional isoform. nih.gov The N-terminal extracellular domain of SV1 differs from the pituitary-type receptor due to the replacement of the first three exons with a fragment of a retained intron. nih.gov Despite this structural difference, SV1 has been shown to bind GHRH and its antagonists with high affinity. nih.govnih.gov However, the functional consequences of this binding are altered. Compared to the wild-type receptor, SV1's ability to activate the Gs protein and stimulate cyclic AMP (cAMP) accumulation is significantly impaired, with an almost 1,000-fold decrease in cAMP response. nih.gov This suggests that while SV1 retains high-affinity binding, its coupling to downstream signaling pathways is substantially different.

Other, more severely truncated variants, such as SV2 (truncated after the second transmembrane domain) and SV3/SV4 (lacking any transmembrane domains), have compromised functionality. nih.gov For example, a human splice variant truncated just before the sixth transmembrane domain is incapable of signaling through the cAMP pathway. northwestern.eduoup.com The existence of these isoforms demonstrates that the specificity and functional outcome of GHRH (1-45) binding are highly dependent on the particular receptor variant expressed in a given cell.

Molecular Mechanisms of GHRH Receptor Activation by Somatotropin Releasing Hormone (1-45)

The activation of the GHRH receptor is a dynamic process initiated by the binding of GHRH (1-45), which induces critical conformational changes in the receptor's structure. nih.gov As a Class B GPCR, the GHRH-R has a large N-terminal extracellular domain (ECD) which, along with the transmembrane (TM) core, is crucial for ligand binding and receptor activation. The N-terminus of the receptor is essential for ligand binding. oup.com Upon binding, GHRH (1-45) induces a structural rearrangement where the C-terminal α-helix of the ligand interacts with the receptor's ECD, allowing the N-terminus of the ligand to engage with the extracellular loops and transmembrane core. nih.gov

This initial binding event triggers a major conformational change within the transmembrane domain, notably involving a significant kink in TM6. nih.gov This movement opens the intracellular face of the receptor, which is the prerequisite for coupling with and activating intracellular G-proteins. nih.gov Studies on GHRH analogues suggest that agonists promote a compact structure upon binding, whereas antagonists favor a more extended conformation, highlighting the importance of the ligand-induced shape in determining the functional outcome. acs.org

Once GHRH (1-45) binding induces the necessary conformational change, the receptor's intracellular loops become available to interact with heterotrimeric G-proteins. nih.gov The GHRH receptor primarily couples to the stimulatory G-protein, Gs. frontiersin.orgoup.com The activated receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), catalyzing the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gs protein (Gαs). nih.gov

This GTP binding causes the dissociation of the Gαs subunit from the βγ-subunits. The now-active Gαs-GTP complex stimulates the enzyme adenylyl cyclase, which converts adenosine (B11128) triphosphate (ATP) into the second messenger cyclic AMP (cAMP). nih.govfrontiersin.orgoup.comoup.com The rise in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including the transcription factor CREB (cAMP response element-binding protein), ultimately leading to the transcription of the GH gene. nih.gov

While the Gs-cAMP-PKA pathway is the principal signaling mechanism, evidence suggests the GHRH receptor can also couple to other G-proteins and activate alternative pathways. nih.govfrontiersin.org For instance, the receptor may couple to Go-type G-proteins to activate the NOS/NO/cGMP pathway or activate the phospholipase C (PLC) pathway, leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). nih.gov However, these are generally considered to play a minor role compared to the dominant adenylyl cyclase pathway. nih.gov

Receptor Desensitization and Internalization Dynamics Mediated by Somatotropin Releasing Hormone (1-45)

Continuous or repeated stimulation of the GHRH receptor by GHRH (1-45) leads to a progressive attenuation of the cellular response, a process known as desensitization. nih.gov This is a crucial negative feedback mechanism that protects the cell from overstimulation. oup.com The primary mechanism responsible for this attenuation is the uncoupling of the G-protein from the receptor, which halts further activation of adenylyl cyclase and subsequent downstream signaling. nih.govoup.com

Desensitization is often followed by receptor internalization, or endocytosis, where the receptors are removed from the plasma membrane and sequestered into intracellular compartments. nih.gov This process for GPCRs is typically dependent on receptor phosphorylation by G-protein-coupled receptor kinases (GRKs) and the subsequent binding of arrestin proteins. nih.gov Following internalization, the receptor can be targeted for degradation in lysosomes or dephosphorylated and recycled back to the cell surface, a process known as resensitization, which restores the cell's responsiveness to the hormone. oup.com

Role of Truncated GHRH Receptor Splice Variants in Modulating Somatotropin Releasing Hormone (1-45) Binding and Signaling

The mechanism for this inhibition involves the formation of a protein complex, or multimer, between the truncated and wild-type receptor proteins. northwestern.eduoup.com This complex formation impairs the normal function of the wild-type receptor. Specifically, the presence of the truncated variant significantly reduces the ability of the wild-type receptor to bind GHRH, even though the cell surface expression of the wild-type receptor is not altered. northwestern.eduoup.com By sequestering wild-type receptors into non-functional complexes, these truncated variants effectively dampen the cellular response to GHRH (1-45), providing a sophisticated layer of regulation over the GH axis. oup.com This highlights an important role for alternative splicing in modulating the effects of G-protein coupled receptors. northwestern.edu

Intracellular Signal Transduction Cascades

Adenylyl Cyclase Activation and Cyclic AMP (cAMP) Production

The canonical and most prominent signaling pathway activated by GHRH (1-45) is mediated through the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). kegg.jpoup.com Upon binding to the GHRH receptor, a stimulatory G-protein (Gαs) is activated. frontiersin.org This activation involves the exchange of GDP for GTP on the α-subunit, causing its dissociation from the βγ-subunits. frontiersin.org The activated Gαs-subunit then directly stimulates the membrane-bound enzyme adenylyl cyclase. frontiersin.orgnih.gov

Adenylyl cyclase catalyzes the conversion of ATP into cAMP, leading to a rapid increase in intracellular cAMP concentration. nih.gov This elevation in cAMP is a critical step, serving as a second messenger that propagates the signal downstream to various effector molecules. oup.com The process is tightly regulated, and sustained stimulation can lead to receptor desensitization, which involves the uncoupling of the G-protein from the adenylyl cyclase enzyme, attenuating the response. nih.gov

Table 1: Key Research Findings on GHRH-Induced cAMP Production

Finding Organism/Cell Model Reference
GHRH binding to its GPCR activates a stimulatory G protein (Gαs), which stimulates adenylyl cyclase activity. General Mammalian Model frontiersin.orgfrontiersin.org
Increased cAMP levels are the primary intracellular signal for GH synthesis and release. Pituitary Somatotrophs oup.commdpi.com
Forskolin, an adenylyl cyclase activator, mimics GHRH action by increasing Ca2+ influx. Rat Somatotrophs frontiersin.org
Ghrelin and other GH secretagogues can potentiate GHRH-induced cAMP production. Transfected Cells oup.com

Protein Kinase A (PKA) Dependent Signaling Pathways

The rise in intracellular cAMP directly leads to the activation of Protein Kinase A (PKA), a key downstream effector in the GHRH signaling cascade. nih.govfrontiersin.org PKA is a tetrameric enzyme consisting of two regulatory subunits and two catalytic subunits. The binding of cAMP to the regulatory subunits causes a conformational change, leading to the release and activation of the catalytic subunits. nih.gov

Once active, PKA phosphorylates a variety of cellular proteins on serine and threonine residues, including transcription factors and ion channels. nih.gov A primary target of PKA in somatotrophs is the cAMP response element-binding protein (CREB). frontiersin.org Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CRE) in the promoter regions of target genes. frontiersin.org This action stimulates the transcription of the pituitary-specific transcription factor Pit-1, which is essential for GH gene expression and somatotroph proliferation. frontiersin.orgnih.gov

Table 2: PKA-Dependent Signaling Events

Event Key Target Consequence Reference
PKA Activation Regulatory Subunits of PKA Release of active catalytic subunits. nih.gov
CREB Phosphorylation CREB Activation and nuclear translocation. frontiersin.orgfrontiersin.org
Gene Transcription Pit-1 Gene Increased GH gene expression and synthesis. frontiersin.orgnih.gov

Calcium Mobilization and Phospholipase C (PLC) Activation

While the cAMP/PKA pathway is primary, GHRH signaling also involves the mobilization of intracellular calcium (Ca2+), a crucial event for the exocytosis of GH-containing secretory granules. frontiersin.orgnih.gov GHRH-induced activation of its receptor can also stimulate the Phospholipase C (PLC) pathway. oup.comfrontiersin.org

Activation of PLC leads to the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.orgnih.gov IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol. frontiersin.org The increase in cAMP from the adenylyl cyclase pathway also contributes to Ca2+ influx by modulating voltage-dependent Ca2+ channels in the plasma membrane. frontiersin.orgnih.gov This combined influx and release of Ca2+ creates a strong signal for the fusion of secretory vesicles with the cell membrane, resulting in GH release. frontiersin.org

Mitogen-Activated Protein Kinase (MAPK) Cascades (ERK1/2, JNK, p38)

GHRH (1-45) has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) cascades, which are involved in cell proliferation and differentiation. koreamed.orgfrontiersin.org The most prominently activated MAPK pathway in response to GHRH is the Extracellular signal-Regulated Kinase (ERK1/2) pathway. nih.govfrontiersin.org Activation of ERK1/2 can occur through several mechanisms, including in a cAMP/PKA/PKC-dependent manner. frontiersin.org Alternatively, the βγ-subunits dissociated from the G-protein can stimulate the Ras/Raf/MEK/ERK pathway, promoting cell growth. nih.govfrontiersin.org

In addition to ERK1/2, other MAPK family members like c-Jun N-terminal kinase (JNK) and p38 are implicated in related cellular stress and inflammatory responses. nih.govthermofisher.comresearchgate.net GHRH antagonists have been observed to suppress the activation of p38 and ERK1/2, suggesting that GHRH itself stimulates these pathways. nih.gov The activation of these MAPK pathways contributes to the mitogenic effects of GHRH, including the proliferation of somatotroph cells. koreamed.org

Table 3: GHRH and MAPK Pathway Activation

Pathway Activation Mechanism Cellular Outcome Reference
ERK1/2 cAMP/PKA/PKC-dependent; Gβγ subunit activation of Ras. Cell proliferation, differentiation. koreamed.orgnih.govfrontiersin.org
p38 GHRH receptor stimulation. Involved in inflammatory and stress responses. researchgate.netnih.gov

Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt) Pathway Activation

The PI3K/Akt signaling pathway, a critical regulator of cell survival, growth, and metabolism, is also activated by GHRH (1-45). frontiersin.orgpnas.org In some cellular contexts, GHRH receptor activation leads to the stimulation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including Akt (also known as Protein Kinase B). nih.gov

Once recruited to the membrane, Akt is phosphorylated and activated by other kinases like PDK1. aging-us.com Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival by inhibiting apoptotic proteins and stimulating cell growth and proliferation. nih.gov Studies using GHRH agonists have demonstrated the activation of both ERK and Akt pathways, highlighting their role in the proliferative effects of GHRH. pnas.org The inhibition of apoptosis by GHRH in certain tissues has been shown to be dependent on both PI3K/Akt and ERK1/2 signaling. nih.govfrontiersin.org

JAK-STAT (Signal Transducer and Activator of Transcription) Pathway

While the JAK-STAT pathway is the canonical signaling cascade for Growth Hormone (GH) itself, there is evidence that GHRH may also directly influence this pathway. nih.govresearchgate.net The binding of GH to its receptor (GHR) triggers the activation of the associated Janus Kinase 2 (JAK2). mdpi.commdpi.com JAK2 then phosphorylates members of the STAT family of transcription factors (notably STAT5), which dimerize, translocate to the nucleus, and regulate the expression of GH-target genes like IGF-1. nih.govresearchgate.net

Some studies indicate that GHRH can directly activate the JAK2/STAT3 pathway, and this effect is counteracted by GHRH antagonists. nih.govmdpi.com This suggests that in addition to its primary role in stimulating GH release, GHRH may have more direct effects on gene transcription through the JAK-STAT system, although this is considered a less central mechanism compared to the cAMP/PKA pathway.

Cellular and Subcellular Effects in Research Models

Regulation of Growth Hormone Synthesis and Secretion in Pituitary Somatotrophs (In Vitro and Ex Vivo Models)

Somatotropin-releasing hormone (SRH), also known as growth hormone-releasing hormone (GHRH), is a primary hypothalamic neuropeptide that stimulates both the synthesis and secretion of growth hormone (GH) from somatotroph cells in the anterior pituitary gland. frontiersin.orgnih.govwikipedia.org In vitro and ex vivo studies have been fundamental in elucidating the molecular and cellular mechanisms governing these processes. The interaction of SRH with its specific G protein-coupled receptor (GHRH-R) on the somatotroph surface initiates a cascade of intracellular events. frontiersin.orgd-nb.info This binding activates the Gs alpha subunit of the G protein, which in turn stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. frontiersin.orgd-nb.info

The rise in cAMP activates protein kinase A (PKA), a critical step that leads to two primary outcomes: the synthesis of new GH and the release of stored GH. frontiersin.orgd-nb.info The signaling pathway also involves an increase in intracellular calcium (Ca2+) concentrations, resulting from both influx from the extracellular space and mobilization from intracellular stores, which is essential for the exocytosis of GH-containing secretory granules. d-nb.infonih.govresearchgate.netnih.gov In addition to the primary cAMP pathway, SRH can also stimulate the phospholipase C (PLC) pathway, leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 further contributes to the release of intracellular Ca2+, potentiating GH release. nih.gov Studies using primary cultures of rat and chicken pituitary cells have consistently demonstrated that GHRH treatment enhances GH synthesis and secretion. oup.com The pulsatile nature of GHRH secretion from the hypothalamus is crucial for maintaining the responsiveness of somatotrophs; continuous stimulation can lead to receptor desensitization and an attenuation of the GH response. d-nb.info

Impact on GH Gene Expression and Pituitary-Specific Transcription Factor (Pit-1) Levels

The stimulatory effect of somatotropin-releasing hormone extends beyond immediate GH release to the fundamental level of gene transcription, ensuring the replenishment of cellular GH stores. A key player in this process is the pituitary-specific positive transcription factor 1 (Pit-1), which is essential for the differentiation of somatotrophs and the activation of GH gene expression. frontiersin.orgnih.govoup.com The SRH-induced activation of the cAMP/PKA signaling pathway is directly linked to the regulation of both Pit-1 and GH gene expression. frontiersin.orgd-nb.infonih.gov

Activation of PKA leads to the phosphorylation of the cAMP-responsive element-binding protein (CREB) at the Ser-133 residue. frontiersin.org Phosphorylated CREB then binds to the cAMP response element (CRE) within the promoter regions of target genes. frontiersin.orgnih.gov This includes the Pit-1 gene, and its stimulation leads to increased levels of Pit-1 protein. frontiersin.orgoup.com The newly synthesized Pit-1, in turn, binds to specific sites on the promoter of the GH gene, acting as a potent activator of its transcription. frontiersin.orgoup.com Therefore, SRH stimulates GH gene expression through a hierarchical cascade: SRH activates the PKA pathway, which phosphorylates CREB, leading to increased Pit-1 expression, which ultimately drives the transcription of the GH gene. frontiersin.orgd-nb.infonih.govoup.com This mechanism ensures a sustained capacity for GH production in response to hypothalamic signals.

Mechanisms of GH Release from Secretory Granules

The release of pre-synthesized growth hormone stored within secretory granules in somatotrophs is a tightly regulated process of exocytosis, triggered by somatotropin-releasing hormone. The binding of SRH to its receptor initiates signaling that culminates in the fusion of these granules with the plasma membrane. A critical event in this process is the elevation of intracellular calcium concentration. d-nb.infonih.govresearchgate.net SRH stimulation leads to the opening of voltage-dependent Ca2+ channels, allowing an influx of extracellular calcium, which directly triggers the exocytosis of GH. d-nb.infonih.gov

At the subcellular level, the process involves the mobilization of GH-containing secretory granules towards the cell surface. nih.govresearchgate.net These granules then dock at specific sites on the plasma membrane known as fusion pores or porosomes. researchgate.net The increase in intracellular calcium facilitates the transient fusion of the secretory granule membrane with the cell membrane at these pores, allowing the release of their contents into the extracellular space. nih.govresearchgate.net High-resolution atomic force microscopy has visualized these fusion pores in somatotrophs, demonstrating their enlargement following stimulation, which corresponds to the active release of GH. researchgate.net

Effects on Somatotroph Proliferation and Viability in Culture

Beyond its secretagogue and gene-regulatory functions, somatotropin-releasing hormone also plays a crucial role in maintaining the somatotroph population within the pituitary gland by promoting cell proliferation and viability. In vitro studies have shown that SRH acts as a mitogenic factor for differentiated somatotrophs. oup.comnih.gov

In cultured rat anterior pituitary cells, treatment with a growth hormone-releasing factor (GRF), a synonym for SRH, resulted in a significant increase in the number of somatotrophs undergoing mitosis, as measured by [3H]thymidine uptake. nih.gov One study observed a 20-fold increase in the percentage of labeled somatotrophs and a 60% increase in the total number of somatotrophs in SRH-treated cultures. nih.gov This proliferative effect appears to be mediated by the same primary signaling molecule as GH secretion: cyclic AMP. d-nb.infonih.gov The application of forskolin, a direct activator of adenylyl cyclase, mimicked the mitogenic effects of SRH, increasing both the number and labeling index of somatotrophs. nih.gov Conversely, somatostatin (B550006), the primary inhibitor of GH secretion, can partially inhibit the SRH-induced increase in somatotroph number. nih.gov These findings indicate that SRH is not only a releasing hormone but also a trophic factor for its target cells, ensuring the maintenance of the GH-producing cell population.

Summary of SRH Effects on Pituitary Somatotrophs (In Vitro)
ParameterEffect of SRHKey MediatorsSupporting Findings
GH Synthesis & SecretionStimulationcAMP, PKA, Ca2+Increased GH release from primary pituitary cell cultures. oup.com
GH Gene ExpressionUpregulationPKA, CREB, Pit-1Stimulates transcription via the cAMP/PKA/CREB/Pit-1 pathway. frontiersin.orgoup.com
Pit-1 LevelsIncreasecAMP, PKA, CREBPhosphorylated CREB stimulates Pit-1 gene expression. frontiersin.org
Somatotroph ProliferationStimulationcAMPCauses a 20-fold increase in [3H]thymidine labeling and a 60% increase in somatotroph number. nih.gov
Somatotroph ViabilityPromotion-Acts as a trophic factor for GH-producing cells. nih.gov

Extrapituitary Actions of Somatotropin Releasing Hormone (1-45) in Non-Human Cell Systems and Tissue Explants

Accumulating evidence indicates that the biological activities of somatotropin-releasing hormone are not confined to the pituitary gland. SRH and its receptors are expressed in a variety of peripheral tissues, including the pancreas, immune system, and various cancer cell lines, suggesting a role as a local autocrine or paracrine factor. nih.govnih.govresearchgate.net In these extrapituitary sites, SRH is involved in regulating cellular processes such as proliferation, differentiation, and survival. nih.govresearchgate.net The mechanisms often involve splice variants of the SRH receptor, which may mediate different downstream signaling events compared to the full-length pituitary receptor. nih.govresearchgate.net

Impact on Cellular Proliferation and Apoptosis in Specific Cell Lines

The effects of somatotropin-releasing hormone on cell proliferation and apoptosis are highly context-dependent and are most extensively studied in the context of cancer and pancreatic islet cells. In many cancer cell lines, SRH acts as a mitogenic factor, promoting cell growth and survival. researchgate.nettandfonline.com This has led to the development of SRH antagonists as potential anti-cancer agents. These antagonists have been shown to inhibit proliferation and induce apoptosis in a wide range of cancer cell lines, including those from prostate, pituitary, and non-small cell lung cancers, by blocking the action of locally produced SRH. nih.govmdpi.commdpi.com

For example, SRH antagonists were found to reduce the viability of GH-secreting pituitary adenoma cell lines and adrenocorticotropic hormone (ACTH)-secreting AtT20 cells by promoting apoptosis. mdpi.com This was associated with a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax and the tumor suppressor p53. mdpi.com In non-small cell lung cancer cells, SRH antagonists decreased cell viability and proliferation. mdpi.com

Conversely, in non-cancerous models, SRH agonists have demonstrated protective and proliferative effects. In rat insulinoma (INS-1) cells and isolated rat pancreatic islets, SRH agonists increased cell proliferation and viability. nih.gov This suggests a potential role for SRH signaling in promoting the survival and function of pancreatic β-cells. nih.govresearchgate.net

Modulation of Gene Expression Profiles in Target Cells

The extrapituitary actions of somatotropin-releasing hormone are underpinned by its ability to modulate gene expression in various target cells. In GHRH knockout (GHRH-KO) mice, which lack SRH signaling, significant alterations in hepatic gene expression profiles are observed. elifesciences.org These changes point to a role for SRH in regulating pathways related to stress resistance, xenobiotic detoxification, and insulin (B600854) signaling. elifesciences.org For instance, GHRH-KO mice show shifts in the expression of genes regulated by the transcription factor Nrf2, which is central to antioxidant responses. elifesciences.org

In cancer cell models, SRH signaling and its inhibition can alter the expression of genes critical for tumorigenesis. The combination of SRH antagonists and ionizing radiation in non-small cell lung cancer cells led to a decrease in the expression of the SRH receptor and its oncogenic splice variant, as well as insulin-like growth factor 1 (IGF-1). mdpi.com Concurrently, there was an upregulation of cell cycle inhibitors and a downregulation of cyclins and the oncogene MYC. mdpi.com In vitro studies on rat pituitary cells have also shown that SRH treatment can alter the proportion of strongly versus weakly GH-immunostained cell subpopulations, reflecting changes in the functional state and likely the gene expression profile of these cells. um.es

Summary of SRH Extrapituitary Actions in Research Models
Cell/Tissue TypeEffect of SRH AgonistsEffect of SRH AntagonistsKey Findings
Pancreatic Islet Cells (Rat)Increased proliferation and viability-Agonists increased cell proliferation by 10-40% in INS-1 cells. nih.gov
Pituitary Adenoma Cells-Reduced viability, induced apoptosisAntagonists increased early and late apoptosis and regulated apoptotic molecules like Bcl-2 and Bax. mdpi.com
Non-Small Cell Lung Cancer (NSCLC) Cells-Reduced viability and proliferationAntagonists dose-dependently decreased cell viability by up to ~60%. mdpi.com
Prostate Cancer Cells-Inhibited proliferation, induced apoptosisAntagonists act directly on cancer cells to inhibit growth. nih.gov
Liver (GHRH-KO Mice)-Altered gene expressionMajor shifts in genes related to stress resistance, detoxification, and insulin signaling. elifesciences.org

Subcellular Localization and Trafficking of GHRH Receptors upon Somatotropin Releasing Hormone (1-45) Stimulation

The cellular response to somatotropin-releasing hormone (1-45), also known as growth hormone-releasing hormone (GHRH), is critically modulated by the location and density of its specific receptor, the GHRH receptor (GHRH-R), on and within the target cell. The binding of GHRH to its receptor initiates a dynamic process of subcellular relocalization and trafficking, which plays a pivotal role in signal transduction and eventual desensitization.

In the basal, unstimulated state, the GHRH receptor is distributed across various subcellular compartments in pituitary somatotropes. karger.com Ultrastructural immunocytology studies in both rat and human pituitary tissues have identified GHRH-R-like immunoreactivity not only on the plasma membrane but also within intracellular structures. karger.com Gold particle labeling in these studies revealed the receptor's presence in the cytoplasmic matrix, on the membrane of secretory granules, and associated with both the nuclear membrane and the nuclear matrix. karger.com This distribution suggests that GHRH-R may be involved in functions beyond direct signal transduction at the cell surface, potentially including roles in nuclear processes and hormone storage within secretory granules. karger.com

The relative distribution of the GHRH receptor within these compartments has been quantified in research models. A significant portion of the receptor population resides intracellularly. karger.com

Table 1: Subcellular Distribution of GHRH Receptors in Pituitary Somatotropes

This table illustrates the relative percentage of GHRH receptors found in the cytoplasm versus the nucleus of pituitary somatotropes based on immunogold labeling studies.

Cellular CompartmentPercentage of Total Labeling
Cytoplasm55%
Nucleus45%

Data sourced from immunocytology studies on rat and human pituitary tissues. karger.com

Within the cytoplasm, the majority of the GHRH receptors are associated with secretory granules, with a smaller fraction located at the plasma membrane. karger.com

Table 2: Cytoplasmic Localization of GHRH Receptors

This table details the distribution of GHRH receptors within the cytoplasmic compartment, highlighting the significant localization to secretory granules.

Cytoplasmic LocationPercentage of Cytoplasmic Labeling
Secretory Granules59%
Plasma Membrane & Other41%

Data sourced from ultrastructural analysis of somatotropes. karger.com

Upon stimulation by somatotropin-releasing hormone (1-45), the GHRH-R undergoes a process of internalization. This ligand-induced endocytosis is a common mechanism for G protein-coupled receptors (GPCRs), to which the GHRH-R belongs. nih.govd-nb.info The binding of the hormone triggers conformational changes in the receptor, initiating signaling cascades, primarily through the activation of adenylyl cyclase which increases intracellular cyclic adenosine monophosphate (cAMP). nih.govd-nb.info

Following activation, the hormone-receptor complexes are translocated from the plasma membrane into the cell's interior via endosomes. uniprot.org This internalization serves two primary purposes: it is a key step in the desensitization of the cellular response to continuous hormone stimulation, and it directs the receptor for its subsequent fate within the cell. nih.gov Persistent or repeated stimulation of the GHRH-R leads to an attenuation of growth hormone (GH) release, a phenomenon attributed to receptor desensitization, which involves the uncoupling of the G protein from the receptor. nih.govd-nb.info

Once internalized, the GHRH-receptor complex can be trafficked for degradation, typically in lysosomes, or it can be recycled back to the plasma membrane. The process of recycling allows the cell to rapidly restore its sensitivity to the hormone once the stimulus is removed. karger.com The presence of GHRH-R in various intracellular compartments supports the involvement of these receptors in complex intracellular trafficking and recycling pathways. karger.com These dynamic movements ensure that the somatotrope can precisely regulate its responsiveness to the pulsatile release of GHRH from the hypothalamus.

Regulation and Modulation of Somatotropin Releasing Hormone 1 45 Activity

Enzymatic Inactivation by Plasma Dipeptidyl Peptidases

The primary mechanism for the rapid inactivation of GHRH in circulation is enzymatic degradation by dipeptidyl peptidase IV (DPP-IV). This enzyme specifically targets and cleaves the GHRH peptide, rendering it biologically inactive.

Research has demonstrated that DPP-IV is the principal enzyme responsible for the initial proteolytic cleavage of GHRH in plasma. nih.gov This inactivation process involves the removal of the first two amino acids from the N-terminus of the hormone. Specifically, DPP-IV cleaves the peptide bond between Alanine at position 2 and Aspartic acid at position 3. nih.gov This action converts the full-length, active GHRH (1-44)-NH2 or GHRH (1-40)-OH into the inactive fragment, GHRH (3-44)-NH2 or GHRH (3-40)-OH, respectively. nih.govcloudfront.net The resulting N-terminally truncated fragment is unable to bind effectively to the GHRH receptor on pituitary somatotrophs, thus losing its ability to stimulate GH synthesis and release.

The rapid nature of this degradation is highlighted by the short half-life of endogenous GHRH in humans, which is estimated to be approximately 6 minutes. nih.gov Studies using various forms of GHRH, including the full-length native hormone and shorter fragments like GHRH(1-29)-NH2, have consistently shown this rapid cleavage. nih.gov The significance of DPP-IV in this process is underscored by experiments where its action is blocked. The use of competitive inhibitors of DPP-IV, such as diprotin A, effectively prevents the conversion of GHRH to its inactive form. nih.gov Furthermore, substituting the amino acid at position 2 with a D-amino acid also confers resistance to DPP-IV hydrolysis, a characteristic feature of this enzyme's substrate specificity. nih.gov Evidence from a transgenic pig model overexpressing human GHRH confirmed that the major circulating form of the hormone was the inactive GHRH(3-44)-NH2, reinforcing the physiological relevance of DPP-IV-mediated degradation. nih.gov

Enzymatic Degradation of GHRH in Plasma
Enzyme Dipeptidyl Peptidase IV (DPP-IV)
GHRH Substrate GHRH (1-44)-NH2, GHRH (1-40)-OH
Cleavage Site Between Alanine (position 2) and Aspartic acid (position 3)
Resulting Fragment GHRH (3-44)-NH2 / GHRH (3-40)-OH
Effect on Activity Inactivation of the hormone
Inhibitors Diprotin A
Resistance Strategy D-amino acid substitution at position 2

Feedback Regulation by Growth Hormone and Insulin-like Growth Factor 1 in Animal Models

The GHRH-GH axis is regulated by a classic negative feedback loop involving both growth hormone (GH) itself and its primary mediator, insulin-like growth factor 1 (IGF-1). This feedback system is crucial for maintaining the physiological balance of GH levels.

Growth hormone exerts a short-loop negative feedback effect by acting directly on the anterior pituitary to inhibit its own secretion from somatotrophs. youtube.com However, the more dominant regulatory pathway involves IGF-1, which is produced primarily by the liver and other peripheral tissues in response to GH stimulation. mdpi.comnih.gov IGF-1 exerts its inhibitory effects at both the hypothalamic and pituitary levels. youtube.com

Animal model studies have elucidated these mechanisms. At the hypothalamic level, IGF-1 suppresses the synthesis and release of GHRH from the arcuate nucleus. youtube.com Concurrently, IGF-1 stimulates the secretion of somatostatin (B550006), the primary inhibitor of GH release, from the periventricular nucleus. youtube.com This dual action at the hypothalamus effectively reduces the stimulatory input to the pituitary somatotrophs. In addition to these central effects, IGF-1 also acts directly on the pituitary gland, suppressing the responsiveness of somatotrophs to GHRH stimulation and thereby inhibiting GH release. youtube.commdpi.com This comprehensive negative feedback ensures that as GH levels and subsequent IGF-1 production rise, the initial stimulus for GH secretion is dampened.

| Feedback Regulation of GHRH/GH Axis in Animal Models | | | :--- | :--- | :--- | | Hormone | Site of Action | Effect | | Growth Hormone (GH) | Anterior Pituitary | Inhibits GH secretion (short-loop feedback). youtube.com | | Insulin-like Growth Factor 1 (IGF-1) | Hypothalamus | Suppresses GHRH release. youtube.com | | | Hypothalamus | Stimulates somatostatin secretion. youtube.com | | | Anterior Pituitary | Inhibits GH release by suppressing somatotrophs. youtube.commdpi.com |

Modulation by Other Neuroendocrine Factors (e.g., Somatostatin, Ghrelin) in Pituitary Cell Cultures and Animal Studies

The activity of GHRH is not solely governed by feedback from GH and IGF-1 but is also finely tuned by other neuroendocrine factors, most notably somatostatin and ghrelin. These hormones act in concert to generate the characteristic pulsatile pattern of GH secretion.

Somatostatin (SRIF) is the principal physiological inhibitor of GH secretion. nih.gov It is released from the hypothalamus into the portal blood system and acts directly on the pituitary somatotrophs. youtube.com In animal studies and pituitary cell cultures, somatostatin has been shown to potently antagonize the stimulatory effect of GHRH on GH release. nih.gov This inhibition is mediated through specific somatostatin receptors (sst) on the somatotroph surface, which, when activated, counteract the intracellular signaling pathways initiated by the GHRH receptor. nih.gov For instance, while GHRH stimulates cAMP production, somatostatin inhibits it. researchgate.net The interplay between the stimulatory pulses of GHRH and the inhibitory tone of somatostatin is the primary determinant of the ultradian rhythm of GH secretion. nih.gov

Ghrelin , a peptide hormone predominantly produced by the stomach, has emerged as a potent stimulator of GH secretion. frontiersin.org Its effects are mediated through the GH secretagogue receptor (GHS-R) and occur at both the hypothalamic and pituitary levels. In animal studies, ghrelin administration, either systemically or centrally, leads to a robust release of GH. nih.gov Critically, ghrelin acts synergistically with GHRH to amplify GH secretion. frontiersin.org Studies on pituitary cell cultures have shown that ghrelin can enhance the GH response to a GHRH challenge. frontiersin.org The mechanism for this synergy is multifaceted; ghrelin can directly stimulate somatotrophs and may also increase GHRH release from hypothalamic neurons. mdpi.comfrontiersin.org Furthermore, ghrelin appears to act as a functional antagonist to somatostatin, reducing its inhibitory influence on GHRH neurons. nih.govfrontiersin.org Research in rats has demonstrated that the GH-releasing activity of ghrelin is dependent on an intact endogenous GHRH system, highlighting the crucial permissive or synergistic role of GHRH in ghrelin's action. nih.gov

| Modulation of GHRH/GH Secretion by Neuroendocrine Factors | | | :--- | :--- | :--- | | Factor | Primary Effect | Mechanism of Action in Animal/Cell Culture Studies | | Somatostatin (SRIF) | Inhibitory | Antagonizes GHRH-stimulated GH release at the pituitary level. nih.gov Inhibits adenylyl cyclase in somatotrophs. nih.govresearchgate.net | | Ghrelin | Stimulatory | Acts synergistically with GHRH to increase GH secretion. frontiersin.org Stimulates GHRH release from hypothalamic neurons. mdpi.comfrontiersin.org Functionally antagonizes somatostatin's inhibitory effects. nih.govfrontiersin.org |

Compound and Gene Table

Name Type
Somatotropin Releasing Hormone (GHRH)Peptide Hormone
Growth Hormone (GH)Protein Hormone
Insulin-like Growth Factor 1 (IGF-1)Protein Hormone
Dipeptidyl Peptidase IV (DPP-IV)Enzyme
Somatostatin (SRIF)Peptide Hormone
GhrelinPeptide Hormone
Diprotin ADPP-IV Inhibitor
AlanineAmino Acid
Aspartic acidAmino Acid
GHRH receptor (GHRH-R)Gene/Receptor
Somatostatin receptor (sst)Gene/Receptor
GH secretagogue receptor (GHS-R)Gene/Receptor
cAMPSecond Messenger

Research Methodologies and Experimental Models

Ex Vivo Preparations (e.g., Pituitary Slices)

Ex vivo models, such as pituitary slice preparations, bridge the gap between in vitro cell cultures and in vivo studies. This technique involves taking a freshly dissected pituitary gland and cutting it into thin, viable slices that can be maintained in a culture medium for short-term experiments. jove.com

The primary advantage of pituitary slices is the preservation of the gland's native cytoarchitecture and the complex network of intercellular connections, which are lost in dispersed cell cultures. jove.com This allows for the study of GHRH effects in a context that more closely resembles the physiological state. Pituitary slices from developing mice, for example, have been used for morphological analysis with H&E staining and for immunofluorescence to label specific cell populations, such as GH-producing somatotropes, while maintaining the anatomical relationship between the adenohypophysis and neurohypophysis. jove.com This methodology is valuable for investigating how GHRH influences specific cell types within their natural tissue environment.

In Vivo Animal Models for Fundamental Mechanistic Studies

In vivo animal models are indispensable for elucidating the fundamental physiological and cellular mechanisms of somatotropin releasing hormone (GHRH). These models allow for the investigation of the GHRH axis in a complex, integrated biological system, providing insights that are not possible through in vitro studies alone.

Genetically Modified Animal Models (e.g., GHRH knockout mice, GHRHR mutant mice)

Genetically modified animal models, particularly mice, have been instrumental in defining the precise roles of GHRH and its receptor (GHRHR). By manipulating the genes for the hormone or its receptor, researchers can study the consequences of their absence or modification.

GHRH Knockout (GHRH-KO) Mice: These mice are created by targeted disruption of the GHRH gene. For instance, a common method involves substituting a portion of the gene that codes for the initial amino acids of the GHRH peptide with a neomycin resistance cassette. technologypublisher.com The resulting GHRH-KO mice serve as a model of isolated growth hormone (GH) deficiency. technologypublisher.com Phenotypically, these animals exhibit a dwarf phenotype due to a severe deficiency in both GH and insulin-like growth factor 1 (IGF-1). frontiersin.org Studies using GHRH-KO mice have been crucial for investigating the effects of GH deficiency on various physiological processes, including organ function, immune system development, and aging. technologypublisher.comfrontiersin.org For example, these mice show significant splenic atrophy and a relative deficiency in B lymphocytes, highlighting the role of the GHRH/GH/IGF-1 axis in the immune system. frontiersin.org

GHRHR Mutant Mice: Mice with mutations in the GHRH receptor gene (GHRHR), such as the little (lit/lit) mouse, also display a dwarf phenotype due to pituitary hypoplasia and a profound lack of GH secretion. nih.govnih.gov These models demonstrate the critical role of GHRH receptor signaling in the proliferation and function of pituitary somatotroph cells. nih.gov Research on GHRHR mutant mice has provided significant insights into the GH/IGF-1 axis and its impact on growth, metabolism, and age-related diseases. nih.gov The study of these mice, alongside human syndromes caused by GHRHR mutations, has enhanced the understanding of molecular and cellular mechanisms underlying growth hormone deficiency. nih.gov

Table 1: Comparison of GHRH-Related Genetically Modified Mouse Models

ModelGenetic ModificationKey PhenotypeResearch Applications
GHRH Knockout (GHRH-KO) Targeted ablation of the GHRH gene. technologypublisher.comDwarfism, severe GH and IGF-1 deficiency, pituitary hypoplasia, splenic atrophy. technologypublisher.comfrontiersin.orgnih.govStudying isolated GH deficiency, effects of GHRH absence on growth, metabolism, and immunity. technologypublisher.comfrontiersin.org
GHRHR Mutant (e.g., little mouse) Spontaneous or targeted mutation in the GHRH receptor gene. nih.govnih.govDwarfism, GH insensitivity, low IGF-1 levels, enhanced insulin (B600854) sensitivity. nih.govnih.govInvestigating GHRH receptor function, signal transduction, and the consequences of GH resistance. nih.govnih.gov

Acute and Chronic Peptide Administration Studies

Administering GHRH or its synthetic analogs to animal models over different durations allows researchers to study its immediate and long-term effects on the endocrine system and target tissues.

Acute Administration: Single-dose administration studies are often used to evaluate the potency and duration of action of GHRH analogs. For example, in studies using transgenic mice that overexpress the human GHRH gene (a model for acromegaly), a single intravenous injection of GHRH antagonists was shown to effectively decrease elevated serum GH levels within hours. oup.com Such experiments are crucial for characterizing the immediate pharmacodynamic properties of new peptide analogs.

Chronic Administration: Long-term administration studies are designed to investigate the sustained effects of GHRH signaling. In one study, aged animals received daily subcutaneous injections of a GHRH analog, [D-Ala2]-GHRH, from 9 to 30 months of age. oup.com The results showed that chronic treatment attenuated the age-related decline in plasma IGF-1 concentrations and prevented age-related decrements in spatial memory. oup.com Similarly, chronic administration of GHRH agonists in diabetic mouse models has been shown to reduce the severity of the disease and prolong lifespan, demonstrating the peptide's potential impact on metabolic function beyond its primary role in growth. pnas.org These studies highlight the long-term influence of GHRH on neuroendocrine function and metabolism. oup.comanimbiosci.org

Table 2: Examples of Peptide Administration Studies in Animal Models

Study TypeAnimal ModelPeptide AdministeredKey FindingsReference
Acute Transgenic mice overexpressing hGHRHGHRH Antagonists (MZ-4-71, MZ-5-156)Rapid suppression of elevated serum GH levels. oup.com
Chronic Aged F344 rats[D-Ala2]-GHRH (GHRH analog)Prevented age-related decline in spatial memory and plasma IGF-1. oup.com
Chronic Diabetic NOD/SCID miceMR-409 (GHRH agonist)Reduced hyperglycemia and prolonged lifespan. pnas.org

Biochemical and Molecular Techniques

The study of somatotropin releasing hormone (1-45) relies on a suite of sophisticated biochemical and molecular techniques for its synthesis, purification, analysis, and detection.

Peptide Synthesis and Purification for Research Compounds

The production of GHRH (1-45) and its analogs for research is primarily achieved through chemical peptide synthesis, most commonly solid-phase peptide synthesis (SPPS).

Peptide Synthesis: SPPS, pioneered by Merrifield, is the method of choice for producing peptides like GHRH. ug.edu.pl This technique involves assembling the peptide chain sequentially while one end is attached to an insoluble polymer support. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely used, where the Fmoc group temporarily protects the amine group of the amino acid being added. journals.co.zaacs.org The synthesis proceeds by deprotecting the amine and then coupling the next Fmoc-protected amino acid using activating reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or HATU to facilitate peptide bond formation. acs.org This cycle is repeated until the full 45-amino acid sequence is assembled. Finally, the completed peptide is cleaved from the resin support. journals.co.za

Purification: Following synthesis and cleavage, the crude peptide product contains the target peptide along with various by-products from incomplete reactions or side reactions. Purification is essential to isolate the GHRH (1-45) peptide. The most common and effective method for this is reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov This technique separates the peptide from impurities based on differences in hydrophobicity, yielding a highly purified compound suitable for research. ug.edu.plnih.gov

Chromatographic and Spectrometric Methods (e.g., HPLC, Mass Spectrometry) for Peptide Analysis

Once synthesized and purified, the identity and purity of GHRH (1-45) must be rigorously confirmed.

High-Performance Liquid Chromatography (HPLC): HPLC is not only used for purification but also for analytical assessment of purity. researchgate.net By running a sample through an HPLC system and detecting the eluting components, a chromatogram is produced. A pure sample will ideally show a single, sharp peak, and the area of this peak relative to any minor peaks can be used to quantify the purity of the peptide preparation. researchgate.netnih.gov

Mass Spectrometry (MS): Mass spectrometry is a powerful analytical technique used to confirm the molecular weight of the synthesized peptide, thereby verifying its identity. xml-journal.net Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) LC-MS are commonly employed. nih.govnih.gov These methods provide a precise mass measurement of the intact peptide. Furthermore, tandem mass spectrometry (MS/MS) can be used to sequence the peptide, confirming that the amino acids are in the correct order by fragmenting the peptide and analyzing the masses of the resulting fragments. nih.govresearchgate.net

Table 3: Analytical Techniques for GHRH (1-45) Characterization

TechniquePrincipleApplication in GHRH Research
Reversed-Phase HPLC Separation based on hydrophobicity. nih.govPurification of crude synthetic peptide; assessment of final product purity. nih.govnih.gov
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules. xml-journal.netConfirmation of the correct molecular weight of the synthesized GHRH (1-45) peptide. nih.gov
Tandem MS (MS/MS) Fragmentation of selected ions followed by mass analysis of fragments. nih.govVerification of the amino acid sequence of the GHRH (1-45) peptide. nih.govresearchgate.net

Immunological Assays (e.g., RIA, ELISA, Immunocytochemistry)

Immunological assays utilize the high specificity of antibody-antigen interactions to detect and quantify GHRH in biological samples or localize it within tissues.

Radioimmunoassay (RIA): RIA is a classic and highly sensitive method for quantifying peptide hormones. It involves a competitive binding reaction between a radiolabeled GHRH (e.g., labeled with Iodine-125) and the unlabeled GHRH in a sample for a limited number of anti-GHRH antibody binding sites. nih.govmedimabs.com By measuring the amount of radioactivity, the concentration of GHRH in the sample can be determined. medimabs.com RIA has been used to detect GHRH in tumor extracts and other biological fluids. nih.govfrontiersin.org

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is the current gold standard for immunoassays and is widely used to measure GHRH concentrations in serum, plasma, and cell culture supernatants. nih.govassaygenie.com In a typical sandwich ELISA, a microplate is coated with an antibody specific to GHRH. The sample is added, and any GHRH present binds to the antibody. A second, biotinylated detection antibody is then added, followed by an enzyme-linked conjugate (like Avidin-HRP). Finally, a substrate is added that produces a measurable colorimetric signal, the intensity of which is proportional to the amount of GHRH in the sample. assaygenie.com These kits are commercially available and are noted for their specificity, with no significant cross-reactivity with GHRH analogues. assaygenie.comnovusbio.com

Immunocytochemistry (IHC): This technique is used to visualize the presence and location of GHRH within tissue sections. It involves applying an anti-GHRH antibody to a tissue sample, which binds to the GHRH antigen. This binding is then visualized using a secondary antibody linked to a fluorescent dye or an enzyme that produces a colored precipitate. nih.gov IHC has been used to demonstrate the expression of GHRH in various tumor types, such as neuroendocrine tumors and gangliocytomas, helping to diagnose cases of acromegaly caused by ectopic GHRH secretion. frontiersin.org

Molecular Biology Techniques (e.g., qPCR, Western Blot, Gene Editing like CRISPR/Cas9)

The investigation of somatotropin-releasing hormone (SRH), also known as growth hormone-releasing hormone (GHRH), and its receptor (GHRH-R) heavily relies on a suite of molecular biology techniques. These tools enable researchers to quantify gene and protein expression, as well as to manipulate genetic material to understand the functional roles of the GHRH system.

Quantitative PCR (qPCR): This technique is fundamental for quantifying the messenger RNA (mRNA) levels of the GHRH receptor and its splice variants. For instance, studies have used qPCR to measure the expression of GHRH-R and its splice variant 1 (SV1) in various tissues and cancer cell lines. In experiments involving GHRH agonists, qPCR has been employed to demonstrate the upregulation of GHRH-R mRNA in response to treatment. google.com Furthermore, in gene editing studies, qPCR is a critical step for verifying the reduction of target gene mRNA levels post-manipulation. wellcomeopenresearch.org

Western Blot: Western blotting is the corresponding technique to qPCR for protein analysis, allowing for the detection and quantification of specific proteins. Researchers use Western blot to analyze the expression levels of the GHRH receptor protein and downstream signaling molecules. For example, treatment of cancer cells with the GHRH agonist MR409 was shown via Western blot to up-regulate the expression of cyclins D1 and D2 and cyclin-dependent kinases 4 and 6, while down-regulating the tumor suppressor p27kip1. pnas.org This method is also essential for confirming the successful knockout of a protein following gene editing, as demonstrated in studies creating knockout cell lines where protein depletion needs to be verified. wellcomeopenresearch.orgacs.org

Gene Editing (CRISPR/Cas9): The CRISPR/Cas9 system has revolutionized the study of gene function, including the GHRH system. Scientists have utilized CRISPR/Cas9 to create GHRH knockout (GHRH-/-) mice to perform in-depth physiological and metabolic characterization. nih.gov This gene-editing tool allows for the creation of specific deletions in the GHRH gene, for instance, by using guide RNAs targeting different exons, leading to a loss-of-function. nih.gov This approach has been instrumental in studying the long-term effects of GHRH deficiency. nih.gov In cell line models, CRISPR/Cas9 has been used to create stable knockouts of genes involved in the GHRH signaling pathway to elucidate their specific roles in cellular processes. wellcomeopenresearch.org The specificity of CRISPR/Cas9 editing is a significant advantage, though studies often include outcrossing of animal models for several generations to minimize potential off-target mutations. nih.gov

Table 1: Application of Molecular Biology Techniques in SRH (1-45) Research

TechniqueApplication in SRH (1-45) ResearchExample FindingReference
qPCRQuantification of GHRH receptor (GHRH-R) and splice variant (SV1) mRNA levels.Treatment with GHRH agonist MR409 increased the expression of pGHRH-R and SV1 in cancer cells in vitro. pnas.org
Western BlotDetection and quantification of GHRH-R protein and downstream signaling proteins.Confirmed the complete protein depletion in CRISPR/Cas9-mediated gene knockout cell lines. wellcomeopenresearch.org
CRISPR/Cas9Generation of GHRH gene knockout models (e.g., mice, cell lines) to study loss-of-function phenotypes.Created GHRH-/- mice which exhibited reduced body weight and enhanced insulin sensitivity. nih.gov

Structure Activity Relationships Sar and Analogues for Research Purposes

Identification of Critical Amino Acid Residues for Receptor Binding and Biological Activity of Somatotropin Releasing Hormone (1-45)

The interaction between GHRH and its receptor (GHRHR), a class B G-protein-coupled receptor (GPCR), is a highly specific process dictated by key amino acid residues within the peptide's N-terminal domain. nih.gov Structural and functional studies have elucidated the roles of individual residues in receptor binding and subsequent activation.

Cryo-electron microscopy of the GHRH-GHRHR complex reveals that the N-terminus of GHRH binds deep within the receptor's transmembrane (TM) bundle, while the mid-region and C-terminus interact with the receptor's extracellular domain (ECD). nih.gov The N-terminal extracellular domain of the receptor is crucial for the interaction with GHRH. pnas.org Mutagenesis and systematic structure-activity relationship studies have pinpointed several residues as critical for biological function. nih.govpsu.edu For instance, the very first amino acid, Tyrosine (Tyr¹), is essential, and its N-acetylation can influence activity. koreamed.org Alanine-scanning studies have demonstrated that residues in the N-terminal region are indispensable for potency and activity.

Key findings on critical residues are summarized below:

Residue/RegionRole in Biological ActivitySource
Tyr¹ Essential for activity; N-terminal modifications affect potency. koreamed.org
Ala² Substitution with D-Arg² is a key modification that confers antagonistic properties. pnas.org
Asp³, Ile⁵, Phe⁶, Thr⁷, Tyr¹⁰ Identified as crucial for receptor activation through structural analysis. nih.gov
Residues 1-28 The first 28 residues of GHRH are sufficient to be modeled into the cryo-EM structure, indicating their primary role in binding the core receptor. nih.gov
Residues after 20 This region is believed to have rich interactions with the receptor's extracellular domain (ECD). nih.gov
N-terminal Domain (General) The N-terminal region of the peptide is fundamental for binding and activating the GHRH receptor. researchgate.net

Design and Synthesis of Somatotropin Releasing Hormone (1-45) Analogues and Derivatives as Research Probes

The design of GHRH analogues is a strategic process aimed at creating molecules with enhanced properties compared to the native peptide, such as increased potency, prolonged half-life, and receptor subtype selectivity. acs.orgpatsnap.com These synthetic peptides are critical research probes for investigating the physiological and pathophysiological roles of the GHRH system.

The synthesis of these analogues is typically carried out using solid-phase peptide synthesis (SPPS). pnas.org This method allows for the precise, sequential addition of amino acids, including non-proteinogenic or modified amino acids, to build the desired peptide chain. The design strategy often involves:

Truncation: Using the active GHRH(1-29) fragment as the base structure. pnas.org

Amino Acid Substitution: Replacing specific amino acids to enhance properties. For example, substituting Ala² with D-Arg² is a foundational modification for creating GHRH antagonists. pnas.orgkoreamed.org Further substitutions with helix-prone or hydrophobic amino acids are made to stabilize the molecule's α-helical structure, which is important for receptor interaction. pnas.org

N- and C-Terminal Modifications: Adding chemical groups to the ends of the peptide to protect against degradation and improve activity. A common N-terminal modification is the addition of a Phenylacetyl (PhAc) group. pnas.org

These design principles have led to the creation of several classes of potent GHRH agonists (e.g., JI and MR series) and antagonists (e.g., MIA and JV series) that are used extensively in research. oup.commdpi.com

Impact of Peptide Modifications on Proteolytic Stability and Receptor Interaction

A major limitation of using natural peptides as research tools or therapeutics is their rapid degradation by proteases in the body. semanticscholar.orgresearchgate.net Medicinal chemists have developed several strategies to modify the peptide structure of GHRH analogues to enhance their proteolytic stability and, in turn, prolong their biological action. patsnap.comresearchgate.net

These modifications are designed to make the peptide less recognizable to degradative enzymes (exopeptidases and endopeptidases) while retaining or even enhancing its affinity for the GHRH receptor.

Modification StrategyDescriptionImpact on Stability & Receptor InteractionSource
D-Amino Acid Substitution Replacing a naturally occurring L-amino acid with its D-isomer (mirror image).Disrupts protease recognition sites, significantly increasing stability. The D-Arg² substitution in antagonists is a prime example that also fundamentally alters function from agonism to antagonism. pnas.orgsemanticscholar.orgacs.org
N-Terminal Acylation Adding an acyl group, such as Phenylacetyl (PhAc) or hexenoyl, to the N-terminal amino acid.Protects against aminopeptidases. The hexenoyl group on tesamorelin provides resistance to dipeptidyl peptidase-4 (DPP-4), prolonging its half-life. pnas.orgresearchgate.net
N-Methylation Adding a methyl group to the amide nitrogen of the peptide backbone.Sterically hinders protease access, enhancing stability. Can sometimes reduce binding affinity if the amide proton is critical for receptor interaction. semanticscholar.orgacs.org
C-Terminal Amidation/Modification Replacing the C-terminal carboxyl group with an amide or another moiety like agmatine.Increases resistance to carboxypeptidases. Many potent GHRH analogues are C-terminally amidated. pnas.orgpatsnap.com
Use of Unnatural Amino Acids Incorporating amino acids not found in proteins, such as α-aminobutyric acid (Abu) or norleucine (Nle).Can enhance helical stability and hydrophobicity, improving receptor interaction and providing resistance to specific proteases. pnas.org

These modifications have successfully produced GHRH analogues with significantly improved stability and protracted in vivo activity, making them more effective research probes. pnas.orgpatsnap.com

Development of Labeled Probes (e.g., Fluorescent, Radiolabeled) for Receptor Studies

To visualize, quantify, and track GHRH receptors in biological systems, GHRH analogues are often tagged with reporter molecules such as radioisotopes or fluorophores. These labeled probes are indispensable for a variety of research applications, including receptor binding assays, autoradiography of tissues, and cellular imaging.

Radiolabeled Probes: Radioiodination (labeling with isotopes like ¹²⁵I) is a common method for creating high-affinity probes for receptor binding studies. Antagonistic analogues are often preferred for labeling because they tend to show lower non-specific binding and are not internalized by the cell as rapidly as agonists. For example, the GHRH antagonist JV-1-42 has been radioiodinated (¹²⁵I-JV-1-42) and used to detect high-affinity binding sites on various human cancer cells. nih.govpnas.org Similarly, a radiolabeled GHRH agonist, [His-1, Nle-27]hGH-RH(1-32)NH₂, has been used in competitive binding assays. pnas.org

Fluorescent Probes: Fluorescently labeled analogues allow for the direct visualization of receptor localization and trafficking in living or fixed cells using techniques like fluorescence microscopy. A GHRH receptor construct was labeled with the fluorescein (B123965) derivative iodoacetamido-fluorescein (IAF) to study its nuclear localization. nih.gov While direct fluorescent labeling of GHRH (1-45) analogues is a plausible strategy for receptor visualization, specific examples in the provided context relate more broadly to the GH receptor system. However, the development of a novel fluorescent ligand for the related growth hormone secretagogue receptor (GHSR), F-LEAP2, illustrates the utility of this approach for studying GPCR biology in vitro and in vivo. nih.gov This principle is directly applicable to the development of probes for the GHRH receptor.

These labeled tools have been instrumental in confirming the presence of GHRH receptors in extrapituitary tissues, including various tumors, and in elucidating the direct effects of GHRH analogues on these cells. nih.govpnas.org

Comparative Biology and Evolutionary Aspects of Somatotropin Releasing Hormone 1 45

Evolutionary Conservation of GHRH/SRH Sequences Across Vertebrate Species

The molecular structure of Somatotropin Releasing Hormone (SRH) exhibits a remarkable degree of conservation across a wide range of vertebrate species, underscoring its fundamental physiological importance. nih.gov Analysis of GHRH precursor sequences from mammals to fish reveals that the N-terminal region, specifically amino acids 1-27, is highly conserved. nih.gov This region is critical for the hormone's biological activity. For instance, human GHRH shares a sequence identity of 81.5% with goldfish and zebrafish GHRH, and 74.1% with the GHRH of the African clawed frog (Xenopus laevis). nih.gov Within the first seven amino acids, only a single amino acid substitution is observed in species as diverse as goats, humans, mice, and Xenopus. nih.gov

This strong selective pressure to maintain the GHRH sequence throughout evolution points to its crucial and conserved function in regulating growth from fish to mammals. nih.gov Even among various ray-finned fish, the mature GHRH sequences are nearly identical, with only minor substitutions, and the peptide cleavage sites are also conserved. nih.gov

FeatureObservation Across SpeciesSignificance
N-Terminal Region (1-27) Highly conserved across vertebrates (e.g., Human vs. Goldfish: 81.5% identity). nih.govIndicates this region is critical for biological function.
First 7 Amino Acids Minimal substitutions observed between mammals and amphibians. nih.govHighlights extreme conservation of the core functional domain.
Genomic Synteny Similar neighboring genes (e.g., RPN2, EPB41L1) found near the GHRH gene in diverse vertebrates like humans, chickens, and frogs. nih.govConfirms a common evolutionary origin of the GHRH gene.
Gene Structure Generally conserved with four exons, but the exon encoding the mature peptide differs between mammals (exon 2) and fish/amphibians (exon 3). pnas.orgShows evolutionary flexibility in gene organization while preserving the final product.

Phylogenetic Analysis of GHRH Receptor Diversity

The evolution of the GHRH receptor (GHRH-R) is intricately linked with that of its ligand and other related peptides and receptors, such as Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) and PACAP-Related Peptide (PRP). nih.govpnas.org GHRH-R belongs to the class B family of G-protein coupled receptors (GPCRs). nih.govnih.gov

Phylogenetic analyses show that GHRH receptors from fish, amphibians, birds, and mammals cluster together, forming a distinct group from the receptors for PRP (PRP-R). pnas.orgresearchgate.net This indicates a shared evolutionary lineage for the GHRH receptor across vertebrates. The sequence identity shared by goldfish, avian, and mammalian GHRH-Rs is significantly higher (48.9–51.1%) than with other related receptors. nih.gov

Interestingly, evidence suggests the existence of more than one GHRH receptor in some non-mammalian vertebrates. For instance, a second GHRH receptor, termed GHRH-R2, has been identified in the genomes of zebrafish, the frog Xenopus tropicalis, and chickens, but not in mammals. nih.gov Functional characterization in chickens has confirmed its role. nih.gov The GHRH receptor found in Xenopus laevis shows the highest similarity to this GHRH-R2, suggesting a divergence in the receptor lineage in early sarcopterygians. nih.gov

The evolutionary history of the broader growth hormone receptor (GHR) family, to which GHRH-R is functionally linked, shows a pattern of gene duplication and divergence. An ancestral GHR/prolactin receptor (PRLR) gene likely existed in early vertebrates, which later diverged into distinct GHRs and PRLRs. nih.gov A fish-specific genome duplication event is thought to have given rise to two GHRs in teleosts (type 1 and type 2 GHR). nih.gov

The phylogenetic tree below illustrates the relationship between GHRH receptors and related peptide receptors.

A simplified phylogenetic tree depicting the relationship between GHRH receptors and related receptors like those for PACAP and PRP. This illustrates how GHRH-Rs from different vertebrate classes group together, distinct from PRP-Rs.

Receptor FamilyKey Evolutionary Features
GHRH Receptor (GHRH-R) Phylogenetically distinct from PRP-R across vertebrates. pnas.org
Shows higher sequence identity among orthologs (e.g., fish vs. mammal) than with other related receptors. nih.gov
GHRH Receptor 2 (GHRH-R2) Identified in zebrafish, Xenopus, and chicken, but not mammals. nih.gov
Suggests gene duplication and divergence events in non-mammalian lineages. nih.gov
PRP Receptor (PRP-R) Forms a separate branch from GHRH-Rs. pnas.org
Appears to have been lost in mammals. pnas.org

Species-Specific Differences in Somatotropin Releasing Hormone (1-45) Responsiveness in Animal Models

The physiological response to SRH (GHRH) and related peptides shows significant variation across different vertebrate classes, reflecting an evolutionary shift in the primary regulators of growth hormone (GH) secretion. nih.govresearchgate.net

In mammals , GHRH is the principal stimulator of GH synthesis and release from the pituitary, while PACAP plays a secondary role. nih.govnih.gov The actions of GHRH are potently opposed by somatostatin (B550006). wikipedia.org However, the responsiveness to various stimuli can be species-specific even within mammals. For example, stimuli like exercise and starvation that promote GH release in humans can inhibit it in rats. nih.gov

In birds , like in mammals, GHRH appears to be the predominant stimulator of GH secretion, with a more potent effect than PACAP. nih.govnih.gov Thyrotropin-releasing hormone (TRH) can also stimulate GH release in chickens with a potency similar to GHRH. nih.gov

In amphibians and reptiles , both GHRH and PACAP are potent stimulators of GH release. nih.govresearchgate.net Studies on pituitary cultures from the iguana show that GHRH consistently stimulates GH release, supporting its role as a universal GH stimulator. nih.gov However, the regulatory system appears more complex, with a greater number of peptides potentially involved in GH regulation compared to mammals. nih.gov

In fish , the roles of GHRH and PACAP in GH regulation appear to be inverted compared to mammals. nih.gov PACAP is a strong activator of GH release, whereas the homologous fish GHRH was initially thought to have little to no effect. nih.gov Later studies identified the true fish GHRH and demonstrated its ability to increase both cAMP and GH secretion in goldfish pituitary cells, though PACAP is often considered the more potent ancestral regulator in this lineage. nih.gov The regulation of GH in teleost fish is multifactorial, involving not only GHRH and PACAP but also other factors like gonadotropin-releasing hormone (GnRH) and dopamine. researchgate.netresearchgate.net

These species-specific differences suggest an evolutionary trend towards a simplification of the primary stimulatory control of GH release, culminating in the dominant GHRH-somatostatin dual-regulation system seen in birds and mammals. researchgate.net

Vertebrate GroupPrimary GH Stimulator(s)Notes
Fish PACAP, GHRH, GnRH, Dopamine. nih.govresearchgate.netPACAP is often more potent than GHRH. nih.gov A multifactorial regulatory system is present. researchgate.net
Amphibians GHRH, PACAP. nih.govresearchgate.netBoth peptides are potent stimulators of GH release.
Reptiles GHRH, PACAP. nih.govresearchgate.netnih.govGHRH is a consistent stimulator; regulation is complex. nih.gov
Birds GHRH. nih.govnih.govGHRH has a stronger stimulatory effect than PACAP. TRH is also a potent stimulator. nih.gov
Mammals GHRH. nih.govnih.govGHRH is the main positive regulator; PACAP has a secondary role. nih.gov

Role of Somatotropin Releasing Hormone (1-45) Variants in Non-Mammalian Systems

The understanding of GHRH's role in non-mammalian vertebrates has evolved significantly. Peptides that were initially identified and named "GHRH-like peptides" in these species were found to be weak in stimulating GH release. nih.gov Subsequent research has provided compelling evidence that these molecules are not true GHRH orthologs but are instead homologs of the mammalian PACAP-related peptide (PRP). nih.govpnas.org

The "true" GHRH was later identified in various non-mammalian species, including goldfish, zebrafish, and the African clawed frog. nih.gov These newly identified GHRHs are phylogenetically and structurally more similar to their mammalian counterparts and are functionally active. For example, goldfish GHRH effectively stimulates GH release from goldfish pituitary cells. nih.govpnas.org

This discovery led to a revised evolutionary model. It is now believed that separate genes for GHRH and for PACAP/PRP exist from fish to mammals. pnas.org In the evolutionary history of vertebrates, an ancestral gene likely encoded both a GHRH-like peptide and PACAP. nih.gov Following gene duplication events early in vertebrate evolution, these genes diverged. One copy evolved to become the GHRH gene, while the other became the PRP-PACAP gene. nih.gov

In fish, two forms of PRP appear to exist, whereas in birds and amphibians, only one form is observed. pnas.org The specific physiological function of PRP in these non-mammalian systems is still under investigation, but the presence of a specific receptor (PRP-R) suggests it plays a distinct biological role. nih.gov Interestingly, the receptor for PRP seems to have been lost in mammals. pnas.org

This reclassification clarifies that the primary regulation of the growth axis in many non-mammalian vertebrates involves a complex interplay between true GHRH, PACAP, and PRP, each with its own distinct receptor and evolutionary trajectory.

Emerging Research Avenues for Somatotropin Releasing Hormone 1 45

Investigation of Novel GHRH Receptor Interactions and Oligomerization

The interaction between Somatotropin Releasing Hormone (1-45) and its receptor, the Growth Hormone-Releasing Hormone Receptor (GHRH-R), is a critical initiating event for its biological activity. GHRH-R is a member of the Class B G-protein coupled receptor (GPCR) family. frontiersin.org Emerging research is focused on moving beyond a simple one-ligand-one-receptor model to explore more complex interactions, including receptor oligomerization.

Studies on the GHRH receptor have established that the N-terminal extracellular domain is essential for high-affinity ligand binding. nih.govoup.com However, key sites that determine ligand specificity and signaling are located within the transmembrane helices and the connecting loops. nih.gov While the concept of GPCR dimerization and oligomerization is well-established for other receptors, its specific role in GHRH-R function is an active area of investigation. It is hypothesized that the binding of ligands, including truncated forms like GHRH (1-45), could induce or stabilize specific conformational states in GHRH-R dimers or higher-order oligomers. These distinct receptor conformations may, in turn, influence downstream signaling pathway selection.

Furthermore, the existence of GHRH-R splice variants adds another layer of complexity. nih.govpnas.org These variants, which may differ in their extracellular, transmembrane, or intracellular domains, could exhibit different propensities for forming homo- and hetero-oligomers. The interaction of GHRH (1-45) with these varied receptor complexes is a key research question, as it may explain the diverse, tissue-specific effects of GHRH peptides. Research into GHRH-R splice variant 1 (SV1), for instance, suggests it can mediate signaling differently from the full-length pituitary receptor, a phenomenon potentially linked to its conformational and interactive properties upon ligand binding. nih.govpnas.org

Table 1: Binding Affinities of GHRH Analogs to the Porcine GHRH Receptor
CompoundIC50 (nM)Receptor TypeCell System
Porcine GHRH2.8 ± 0.51Cloned Porcine GHRH-RHuman Kidney 293 Cells
Rat GHRH3.1 ± 0.69Cloned Porcine GHRH-RHuman Kidney 293 Cells
[N-Ac-Tyr1, D-Arg2]hGHRH(3-29)-NH23.9 ± 0.58Cloned Porcine GHRH-RHuman Kidney 293 Cells
Data adapted from a competitive binding assay using cloned porcine adenopituitary GHRH receptors expressed in human kidney 293 cells. nih.gov IC50 represents the concentration of a ligand that displaces 50% of a specific radioligand.

Application of Advanced Imaging Techniques for Receptor Dynamics and Signaling Visualization

Understanding the spatiotemporal dynamics of GHRH-R activation requires sophisticated imaging technologies that can monitor molecular events in living cells in real time. Techniques such as Förster (or Fluorescence) Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are being applied to study GPCRs, providing unprecedented insights into receptor-protein interactions. nih.govnih.gov

These methods are particularly well-suited for:

Visualizing Receptor Oligomerization: By tagging GHRH-R molecules with donor and acceptor fluorophores (for FRET) or luciferases and fluorescent proteins (for BRET), researchers can detect when receptors come into close proximity (less than 10 nanometers), a hallmark of dimerization or oligomerization. nih.gov

Tracking Ligand-Induced Conformational Changes: The binding of GHRH (1-45) is expected to induce conformational shifts in the GHRH-R. Split-protein complementation assays, such as the split luciferase assay, can be adapted to detect these changes dynamically. researchgate.net

Monitoring Protein Recruitment: A key step in GPCR signaling is the recruitment of intracellular proteins like G-proteins and β-arrestins. BRET-based assays can be designed to monitor the interaction between GHRH-R and these signaling partners upon stimulation with GHRH (1-45). nih.govoup.comnih.gov For example, a BRET signal can be generated when a luciferase-tagged GHRH-R recruits a fluorescently-tagged β-arrestin.

Confocal microscopy of fluorescently-tagged proteins further allows for the visualization of receptor trafficking, such as internalization from the cell membrane into endosomes following agonist stimulation, a process that is often mediated by β-arrestins. oup.comnih.gov Applying these advanced imaging techniques to GHRH-R and its splice variants will be crucial for dissecting how ligands like GHRH (1-45) orchestrate specific signaling outcomes.

Exploration of Unconventional Signaling Pathways Activated by Somatotropin Releasing Hormone (1-45)

The canonical signaling pathway for the GHRH receptor involves coupling to the Gs alpha subunit of the heterotrimeric G-protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). frontiersin.orgnih.gov This pathway is central to stimulating GH synthesis and secretion in pituitary somatotrophs. frontiersin.org However, emerging evidence reveals that GHRH peptides can trigger signaling through alternative, "unconventional" pathways, particularly in extrapituitary tissues and cancer cells where receptor splice variants are often expressed. nih.govpnas.org

Key unconventional pathways under investigation include:

β-Arrestin-Mediated Signaling: Recent studies have shown that the GHRH-R splice variant 1 (SV1) can function as a biased receptor. nih.govpnas.org While the canonical GHRH-R predominantly activates the Gs-cAMP pathway, SV1 preferentially couples to β-arrestins. nih.gov This biased signaling, elicited by GHRH, leads to the activation of the Extracellular signal-Regulated Kinase (ERK1/2) pathway, which is linked to cell proliferation. nih.govpnas.org

Phospholipase C (PLC) Pathway: There is evidence that GHRH-R can activate the PLC pathway, which results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and Protein Kinase C (PKC) activation. frontiersin.orgnih.gov

Nitric Oxide Synthase (NOS) Pathway: Some studies suggest GHRH-R coupling to Go-type G proteins can activate the NOS/NO/cGMP signaling cascade. nih.govtandfonline.com

PI3K/Akt Pathway: The anti-apoptotic effects of GHRH agonists in certain cell types, such as cardiomyocytes, have been linked to the activation of the PI3K/Akt and ERK1/2 survival pathways. nih.govnih.gov

The ability of GHRH (1-45) to activate these non-canonical pathways is likely dependent on the specific GHRH-R variant expressed in the cell and the cellular context, including the availability of specific G-proteins and scaffolding proteins like β-arrestins.

Table 2: Signaling Bias of GHRH Receptor and its Splice Variant 1 (SV1)
ReceptorPrimary Signaling PartnerDownstream PathwayFunctional Outcome (Example)
GHRH-R (Pituitary type)Gs ProteincAMP/PKAGH Secretion
SV1β-ArrestinsERK1/2Cell Proliferation
This table summarizes the differential signaling initiated by the canonical GHRH receptor versus its splice variant, SV1, upon GHRH binding. Data synthesized from published findings. nih.govnih.govpnas.org

High-Throughput Screening Approaches for Modulators of Somatotropin Releasing Hormone (1-45) Action (for research tools)

The discovery of novel molecules that can either mimic (agonists) or block (antagonists) the action of GHRH (1-45) is essential for developing research tools to probe its biological functions. High-throughput screening (HTS) provides the capacity to test large libraries of chemical compounds for their ability to modulate GHRH-R activity.

Several HTS-compatible assay formats have been developed:

Receptor Binding Assays: These assays measure the ability of a test compound to compete with a radiolabeled GHRH analog for binding to the GHRH-R. pnas.org This method is effective for identifying compounds that interact directly with the receptor's binding pocket but does not provide information on functional activity (agonist vs. antagonist).

Cell-Based Reporter Gene Assays: This is a common and powerful HTS method. Cells are engineered to express the GHRH-R and a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter containing cAMP response elements (CRE). indigobiosciences.com An agonist that activates the cAMP pathway will drive reporter gene expression, producing a measurable signal. Antagonists are identified by their ability to block the signal produced by a known agonist like GHRH (1-45). Similar assays can be designed for other pathways, such as those activating transcription factors downstream of ERK.

Second Messenger Assays: These assays directly measure the levels of intracellular second messengers like cAMP or calcium. Technologies such as Homogeneous Time-Resolved Fluorescence (HTRF) and fluorescent calcium indicators are amenable to HTS formats and provide a direct readout of receptor activation.

Label-Free Technologies: Techniques like impedance-based sensing can detect global cellular changes that occur upon receptor activation, providing an integrated view of the cellular response without the need for specific labels or reporters.

These screening platforms are critical for identifying novel chemical probes that can selectively activate or inhibit GHRH-R and its splice variants, allowing for a more precise dissection of their roles in physiology and disease.

Future Directions in Understanding the Fundamental Physiological and Cell Biological Relevance of Truncated GHRH Forms

The existence of truncated GHRH peptides and multiple receptor splice variants suggests a regulatory system of far greater complexity than previously understood. The classical view centers on hypothalamic GHRH(1-44) acting on the pituitary GHRH-R to regulate somatic growth via GH. nih.gov However, the discovery of extrapituitary expression of GHRH and its receptors, along with signaling diversity, points toward important autocrine and paracrine functions in various tissues. nih.govgavinpublishers.com

Future research will likely focus on several key areas:

Endogenous Production and Function: A major goal is to determine if truncated forms like GHRH (1-45) or the well-studied GHRH(1-29) are endogenously produced in peripheral tissues through post-translational processing of the GHRH prohormone and to elucidate their specific physiological roles. nih.govnih.gov

Receptor Variant-Ligand Specificity: Investigating whether different receptor splice variants exhibit preferential binding or signaling in response to different truncated GHRH peptides is crucial. This could unveil a sophisticated mechanism for fine-tuning cellular responses in different tissues. For example, a specific truncated GHRH form might preferentially activate the pro-proliferative β-arrestin/ERK pathway via the SV1 receptor in one tissue, while having minimal effect on the cAMP pathway in another. nih.govpnas.org

Pathophysiological Significance: The expression of GHRH-R and its splice variants is altered in various cancers. pnas.orgoup.combiorxiv.org Understanding how truncated GHRH peptides, acting as local growth factors, contribute to tumor biology is a critical area of investigation. This knowledge is essential for the development of targeted therapies using GHRH-R antagonists.

Q & A

Q. How do regulatory guidelines for biosimilar SRH (1-45) products influence preclinical development?

  • Methodological Answer : Follow EMA CHMP guidelines for biosimilars: demonstrate structural equivalence via peptide mapping and bioactivity assays (e.g., cAMP induction in pituitary cells). Include head-to-head pharmacokinetic studies against reference products (e.g., somatropin) .

Methodological Tables

Q. Table 1. Comparison of SRH (1-45) Detection Methods

MethodSensitivitySpecificitySample TypeKey Reference
ELISA0.1 ng/mLHighTissue homogenate
RIA0.05 ng/mLVery HighSerum/Pituitary
Mass Spec1 pg/mLModeratePlasma

Q. Table 2. SRH (1-45) Stability Under Experimental Conditions

ConditionStability ProfileRecommendation
pH 7.4, 4°CStable for 48 hoursShort-term storage
pH 2.0, 25°CRapid degradation (<2 hours)Avoid acidic buffers
Lyophilized, -80°CStable >1 yearLong-term preservation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.